3,3'-{[3-(prop-2-en-1-yloxy)phenyl]methanediyl}bis(1H-indole)
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Overview
Description
3-[(1H-INDOL-3-YL)[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYL]-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and biology .
Preparation Methods
The synthesis of 3-[(1H-INDOL-3-YL)[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYL]-1H-INDOLE typically involves multi-step organic reactions. One common method includes the reaction of indole with an appropriate aldehyde or ketone under acidic or basic conditions to form the desired product . Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(1H-INDOL-3-YL)[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYL]-1H-INDOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
What sets 3-[(1H-INDOL-3-YL)[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYL]-1H-INDOLE apart is its unique structure, which allows it to interact with a different set of molecular targets and exhibit distinct biological activities .
Properties
Molecular Formula |
C26H22N2O |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
3-[1H-indol-3-yl-(3-prop-2-enoxyphenyl)methyl]-1H-indole |
InChI |
InChI=1S/C26H22N2O/c1-2-14-29-19-9-7-8-18(15-19)26(22-16-27-24-12-5-3-10-20(22)24)23-17-28-25-13-6-4-11-21(23)25/h2-13,15-17,26-28H,1,14H2 |
InChI Key |
DIMHTAWAUASSCM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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